molecular formula C10H18O2S B14286616 6-Sulfanylhexyl 2-methylprop-2-enoate CAS No. 119546-81-5

6-Sulfanylhexyl 2-methylprop-2-enoate

Cat. No.: B14286616
CAS No.: 119546-81-5
M. Wt: 202.32 g/mol
InChI Key: CQSCLHTVBUJKKR-UHFFFAOYSA-N
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Description

6-Sulfanylhexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H18O2S It is a derivative of methacrylic acid and contains a sulfanylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylhexyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 6-mercaptohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylhexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Sulfanylhexyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

    Biology: The compound can be used in the development of bioactive molecules and probes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Sulfanylhexyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active sulfanylhexyl moiety, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA).

    Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.

Uniqueness

6-Sulfanylhexyl 2-methylprop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other methacrylate derivatives, which may lack such functional groups.

Properties

CAS No.

119546-81-5

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

6-sulfanylhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2S/c1-9(2)10(11)12-7-5-3-4-6-8-13/h13H,1,3-8H2,2H3

InChI Key

CQSCLHTVBUJKKR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCS

Origin of Product

United States

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